molecular formula C9H9ClF3N B2491964 Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 1820579-53-0

Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No. B2491964
CAS RN: 1820579-53-0
M. Wt: 223.62
InChI Key: HRHGECDAJULCBB-ZZLSTCIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related cyclopropane derivatives often involves intricate reaction mechanisms and precise conditions to achieve the desired chiral specificity and structural integrity. For instance, the synthesis of similar cyclopropane compounds has been achieved through the interaction of dicarbonylchlororhodium(I) dimer with cyclopropane, producing a dimeric complex that involves rhodium(III) in a five-membered ketonic heterocycle together with bridging halogens. This approach highlights the complexity and precision required in synthesizing cyclopropane-based compounds, which could be applicable to the synthesis of Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride (Roundhill, Lawson, & Wilkinson, 1968).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including this compound, is characterized by their cyclopropane core, which significantly influences their physical and chemical properties. Studies on similar compounds reveal the importance of X-ray crystallography in determining absolute molecular configurations and understanding the intermolecular hydrogen bonds that stabilize their structures (Wu, Guo, Zhang, & Xia, 2015).

Chemical Reactions and Properties

The chemical reactions involving cyclopropane derivatives are diverse, ranging from lipase-catalyzed hydrolytic resolution, which has been used for the synthesis of key building blocks in pharmaceutical compounds, to complex interactions with various nucleophiles leading to the formation of β-substituted-trifluoromethyl-ethenes (Wang, Liu, & Tsai, 2019). These reactions highlight the versatility and reactivity of cyclopropane derivatives.

Scientific Research Applications

Biocatalytic Asymmetric Synthesis:

  • The compound is a key chiral intermediate in the synthesis of potent hepatitis C virus (HCV) NS3/4A protease inhibitors such as asunaprevir and simeprevir. A study conducted by Zhu, Shi, Zhang, and Zheng (2018) utilized it in the context of biocatalytic asymmetric synthesis, highlighting its importance in drug development (Zhu, Shi, Zhang, & Zheng, 2018).

Synthesis and Crystal Structure Analysis:

  • Another application is seen in the synthesis and crystal structure analysis of related compounds. For instance, the study by Daiss et al. (2006) on the serotonin/noradrenaline reuptake inhibitor Venlafaxine and its silicon analogues indicates the role of such compounds in creating new chemical entities with potential pharmacological applications (Daiss et al., 2006).

Magnetic Characterization in Chemistry:

  • Berkessel et al. (1995) used a related compound in the magnetic characterization of a novel “Ni3S4N3” nickel thiolate cluster. This research indicates its utility in the field of inorganic chemistry, particularly in the study of metal clusters and their properties (Berkessel et al., 1995).

Chemical Synthesis and Stereochemistry:

  • The compound also finds applications in the synthesis and study of stereochemistry of various chemical entities. For instance, Brackmann, Schill, and de Meijere (2005) utilized it in the preparation of protected racemic and enantiomerically pure compounds, demonstrating its role in the synthesis of complex molecules (Brackmann, Schill, & de Meijere, 2005).

properties

IUPAC Name

(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N.ClH/c10-6-1-4(5-3-8(5)13)2-7(11)9(6)12;/h1-2,5,8H,3,13H2;1H/t5-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHGECDAJULCBB-ZZLSTCIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C(=C2)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C(=C2)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.